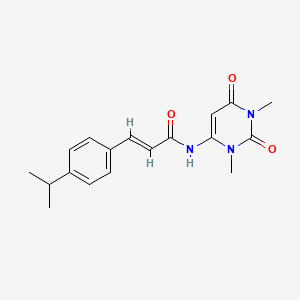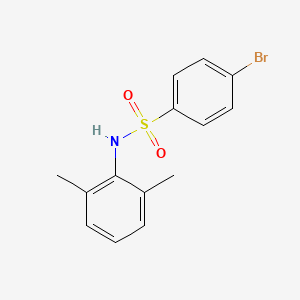
1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine, commonly known as NBDPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDPP belongs to the class of piperazine compounds and is widely studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
NBDPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported that NBDPP has anticancer properties and can induce apoptosis in cancer cells. NBDPP also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, NBDPP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of NBDPP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. NBDPP has been reported to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling. NBDPP also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NBDPP has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects. Furthermore, NBDPP has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NBDPP in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using NBDPP in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of NBDPP. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the structure-activity relationship of NBDPP and develop more potent analogs. Furthermore, the development of novel drug delivery systems for NBDPP can potentially overcome its solubility issues and improve its efficacy.
Conclusion:
In conclusion, NBDPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of NBDPP is well-established, and it has been extensively studied for its mechanism of action and physiological effects. Although there are limitations to using NBDPP in lab experiments, there are several future directions for its study, which can potentially lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of NBDPP involves a multistep process that includes the reaction of 4-pyridinylmethylamine with 1,4-dibromobutane to form 4-(4-pyridinylmethyl)piperazine. The resulting compound undergoes nitration with nitric acid to produce 1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine. The synthesis method of NBDPP is well-established and has been reported in various scientific journals.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-1-3-16(4-2-15)21(23)24)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDRYNKKZFEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)




![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)
![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)


